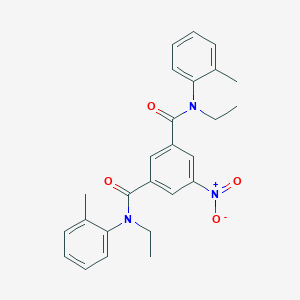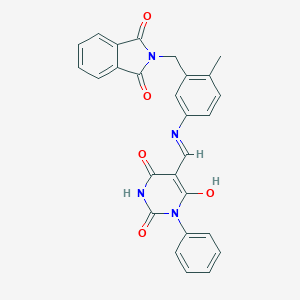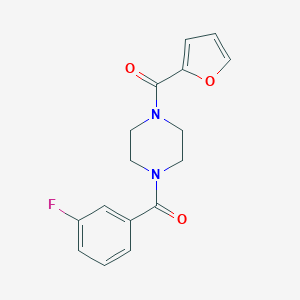
N1,N3-DIETHYL-N1,N3-BIS(2-METHYLPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide is a chemical compound with the molecular formula C26H28N2O2 and a molecular weight of 400.525 g/mol. This compound is part of a collection of rare and unique chemicals used primarily in early discovery research.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents.
Analyse Chemischer Reaktionen
N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action for N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide is not well-documented. like other similar compounds, it may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide can be compared with other similar compounds, such as:
N,N’-Diethyl-N,N’-di-o-tolyl-isophthalamide: This compound has a similar structure but lacks the nitro group.
N,N’-Diethyl-5-nitro-N,N’-di-p-tolyl-isophthalamide: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
The uniqueness of N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide lies in its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C26H27N3O4 |
|---|---|
Molekulargewicht |
445.5g/mol |
IUPAC-Name |
1-N,3-N-diethyl-1-N,3-N-bis(2-methylphenyl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-5-27(23-13-9-7-11-18(23)3)25(30)20-15-21(17-22(16-20)29(32)33)26(31)28(6-2)24-14-10-8-12-19(24)4/h7-17H,5-6H2,1-4H3 |
InChI-Schlüssel |
PVINLPZAWNIYEL-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)C3=CC=CC=C3C |
Kanonische SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(difluoromethoxy)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B408774.png)
![METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B408776.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-iodobenzamide](/img/structure/B408784.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B408785.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-diiodobenzamide](/img/structure/B408787.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408788.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenoxyacetamide](/img/structure/B408790.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B408791.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide](/img/structure/B408792.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-[2-(2,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B408795.png)
![5-bromo-2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B408797.png)
